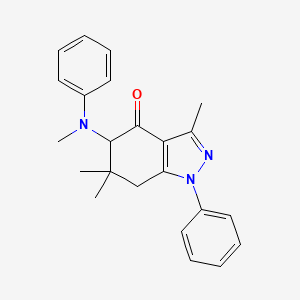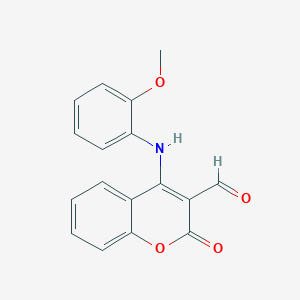
3-(4-Methoxyphenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3-(4-Methoxyphenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, acetophenone, and hydrazine hydrate.
Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form chalcone.
Cyclization: The chalcone undergoes cyclization with hydrazine hydrate to form the indazole ring system.
Final Product Formation:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
3-(4-Methoxyphenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups onto the aromatic ring.
Coupling Reactions:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
3-(4-Methoxyphenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one can be compared with other indazole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indazole core structure.
Indirubin: A natural product with anticancer properties, also containing an indazole moiety.
Indole-3-acetic acid: A plant hormone with an indole structure, similar to indazole.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-22(2)13-18-20(19(25)14-22)21(15-9-11-17(26-3)12-10-15)24(23-18)16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREDWUSRNWZXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NN(C(=C2C(=O)C1)C3=CC=C(C=C3)OC)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Bromo-3-[4-(dimethylamino)phenyl]-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one](/img/structure/B8142499.png)
![N,N-dimethyl-4-(4,4,8-trimethyl-6-phenyl-5H-pyrazolo[3,4-g][1,3]benzoxazol-2-yl)aniline](/img/structure/B8142519.png)
![N,N-dimethyl-4-(4,4,8-trimethyl-6-pyridin-2-yl-5H-pyrazolo[3,4-g][1,3]benzoxazol-2-yl)aniline](/img/structure/B8142524.png)
![3-[4-(Dimethylamino)phenyl]-2-phenyl-3a,5,6,7-tetrahydroindol-4-one](/img/structure/B8142528.png)
![7-[[4-(Dimethylamino)phenyl]methylamino]-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one](/img/structure/B8142534.png)
![5-[(dimethylamino)methyl]-3-methyl-1-phenyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B8142546.png)

![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxochromene-3-carbaldehyde](/img/structure/B8142556.png)
![Dimethyl 6-oxochromeno[4,3-b]quinoline-8,11-dicarboxylate](/img/structure/B8142561.png)



![2-[[2-(4-methoxyphenyl)hydrazinyl]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B8142587.png)

